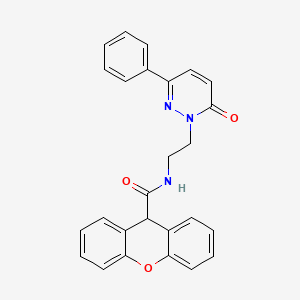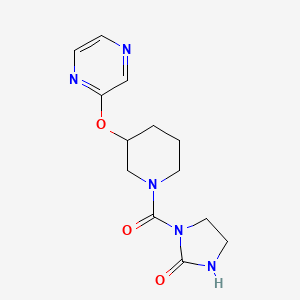![molecular formula C20H39BO4 B2572549 4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane CAS No. 2377587-55-6](/img/structure/B2572549.png)
4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,4,5,5-Tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C20H39BO4 . It is related to the class of organoboron compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Scientific Research Applications
H2O2 Detection in Living Cells
A new 4-substituted pyrene derivative of this compound, designed and synthesized for its selective and sensitive detection capabilities for hydrogen peroxide (H2O2) in living cells, demonstrates the potential of such derivatives in biological applications. The specific derivative, displaying a large Stokes shift, was successfully applied in detecting H2O2, highlighting its utility in developing novel functional materials for biological research (Nie et al., 2020).
Synthesis of Silicon-Based Drugs
Another derivative was utilized as a new building block for the synthesis of biologically active silicon-containing compounds. This showcases the compound's role in facilitating the development of novel synthesis routes for drugs, specifically highlighting an alternative synthesis method for the retinoid agonist disila-bexarotene, indicating the versatility of these derivatives in drug development processes (Büttner et al., 2007).
Development of New Materials
A series of novel derivatives synthesized from this compound were utilized in the development of boron-containing stilbene derivatives. This methodology led to the creation of potential intermediates for synthesizing conjugated polyene materials, which are promising for applications in new technologies such as liquid crystal display (LCD) technology. The synthesis process underscores the compound's utility in material science, particularly in developing new materials with potential applications in electronics and photonics (Das et al., 2015).
Enhanced Brightness Emission-Tuned Nanoparticles
The use of derivatives in the synthesis of heterodifunctional polyfluorene building blocks led to the development of nanoparticles with enhanced brightness and tunable fluorescence emission. These nanoparticles, with potential applications in imaging and sensing, highlight the role of these compounds in nanotechnology and advanced materials research (Fischer et al., 2013).
Continuous Flow Synthesis
The adaptation of this compound in a continuous flow and distillation process for the scalable preparation of a key propargylation reagent underscores its importance in industrial chemistry and process optimization. This process improvement points to the compound's role in enhancing efficiency and scalability in chemical manufacturing (Fandrick et al., 2012).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39BO4/c1-19(2)20(3,4)25-21(24-19)15-11-8-6-5-7-9-12-16-22-18-14-10-13-17-23-18/h18H,5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXFQBNZFSZLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

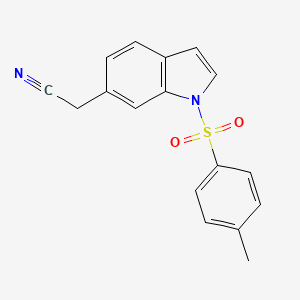
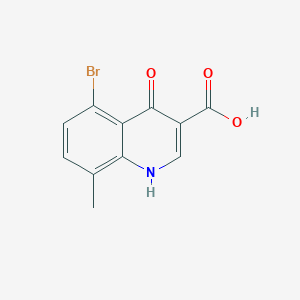
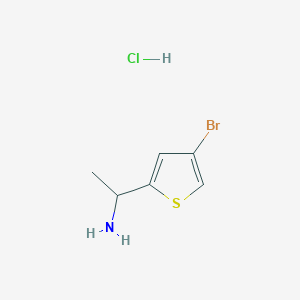
![3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572471.png)
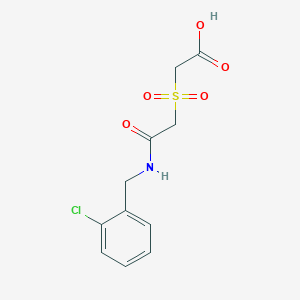
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2572476.png)
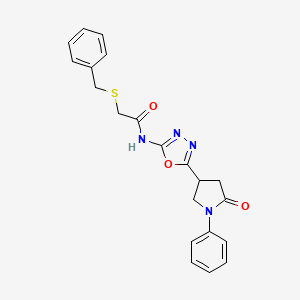
![3-Methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2572479.png)
![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)
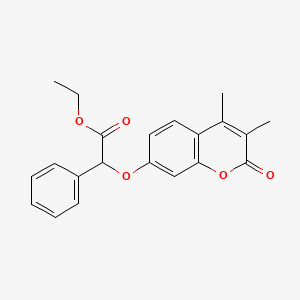

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2572485.png)
